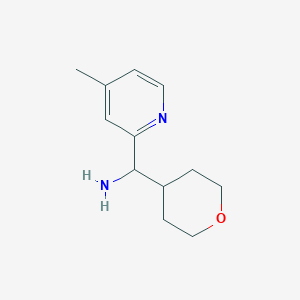

(4-Methylpyridin-2-yl)(oxan-4-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methylpyridin-2-yl)-(oxan-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9-2-5-14-11(8-9)12(13)10-3-6-15-7-4-10/h2,5,8,10,12H,3-4,6-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQZVLIQPYISQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(C2CCOCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylpyridin 2 Yl Oxan 4 Yl Methanamine

Advanced and Stereoselective Synthetic Strategies

Chiral Auxiliary or Catalytic Asymmetric Synthesis for Stereochemical Control of the Methanamine Center

The synthesis of enantiomerically pure (4-Methylpyridin-2-yl)(oxan-4-yl)methanamine necessitates precise control over the stereochemistry at the methanamine chiral center. This can be effectively achieved through the use of chiral auxiliaries or catalytic asymmetric methods. A plausible and established approach involves the use of a recoverable chiral auxiliary, such as pseudoephenamine, to direct the stereochemical outcome of a key bond-forming reaction.

One potential synthetic route commences with the coupling of oxane-4-carboxylic acid to a chiral auxiliary, for instance, (1S,2S)-pseudoephenamine, to form a chiral amide. Subsequent diastereoselective alkylation of the enolate derived from this amide with 2-(bromomethyl)-4-methylpyridine would establish the desired carbon skeleton with a high degree of stereocontrol. The chiral auxiliary then directs the stereoselective reduction of the resulting ketone intermediate to the corresponding amine. Finally, the auxiliary is cleaved under mild conditions to yield the enantiopure target methanamine. The efficiency of this approach is contingent on the facial selectivity imparted by the chiral auxiliary during the nucleophilic addition to the imine or iminium ion intermediate.

| Step | Reagents and Conditions | Intermediate/Product | Expected Diastereomeric Excess (d.e.) |

| 1 | Oxane-4-carboxylic acid, (1S,2S)-pseudoephenamine, DCC, DMAP, CH2Cl2, 0 °C to rt | Chiral pseudoephenamine amide of oxane-4-carboxylic acid | >98% |

| 2 | 1. LDA, THF, -78 °C; 2. 2-(Bromomethyl)-4-methylpyridine | α-Substituted chiral amide | >95% |

| 3 | 1. LiAlH4, THF, 0 °C to rt; 2. Aqueous workup | This compound with chiral auxiliary | >95% |

| 4 | H2, Pd/C, MeOH | This compound | >95% e.e. |

Alternatively, catalytic asymmetric synthesis represents a more atom-economical approach. A prominent strategy is the asymmetric reductive amination of a precursor ketone, (4-methylpyridin-2-yl)(oxan-4-yl)methanone. This transformation can be achieved using a chiral catalyst, such as a Noyori-type ruthenium or an iridium catalyst with a chiral phosphine ligand (e.g., BINAP), in the presence of an ammonia (B1221849) source and a suitable reducing agent (e.g., H₂ or formic acid). The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

| Catalyst System | Ligand | Reducing Agent | Solvent | Temperature (°C) | Pressure (atm) | Expected Enantiomeric Excess (e.e.) |

| [RuCl₂(p-cymene)]₂ | (S)-BINAP | H₂ | Methanol | 50 | 20 | >90% |

| [Ir(cod)Cl]₂ | (S,S)-f-BINAP | Formic acid/Triethylamine | Dichloromethane | 40 | N/A | >95% |

Photoredox or Radical-Mediated Synthetic Pathways to Novel Derivatives

The generation of novel derivatives of this compound can be explored through modern synthetic techniques such as photoredox and radical-mediated pathways. These methods offer unique opportunities for C-H functionalization, allowing for the introduction of various substituents onto the pyridine (B92270) ring, which might be challenging to achieve through traditional cross-coupling methods.

A potential photoredox-mediated approach could involve the selective C-H functionalization of the 4-methyl group on the pyridine ring. For instance, using an iridium-based photoredox catalyst in the presence of a suitable radical precursor (e.g., an N-alkoxyphthalimide), a radical could be generated at the benzylic position of the 4-methyl group. This radical could then be trapped by a variety of radical acceptors to introduce new functional groups.

Another strategy could employ a Minisci-type reaction to introduce alkyl or acyl groups at the C3 or C5 positions of the pyridine ring. This reaction typically involves the generation of a nucleophilic radical, which then adds to the protonated pyridine ring. Photoredox catalysis can facilitate the generation of these radicals under mild conditions from readily available precursors like carboxylic acids or alkyl halides.

| Reaction Type | Position of Functionalization | Radical Precursor | Photocatalyst | Light Source | Potential Derivative |

| Benzylic C-H Functionalization | 4-Methyl group | N-(Acyloxy)phthalimide | Ir(ppy)₃ | Blue LED | Ester-functionalized derivative |

| Minisci-type Reaction | C3 or C5 of pyridine ring | Adamantyl carboxylic acid | Ru(bpy)₃Cl₂ | Visible light | Adamantyl-substituted derivative |

Radical-mediated pathways can also be initiated through non-photochemical methods. For example, the use of a radical initiator such as AIBN (azobisisobutyronitrile) with a suitable radical precursor could lead to the formation of novel derivatives. The regioselectivity of these radical additions would be governed by the electronic properties of the pyridine ring and the nature of the radical species.

Optimization of Reaction Conditions and Process Intensification in Academic Synthesis

The optimization of reaction conditions is a critical step in developing an efficient and scalable synthesis of this compound. A key transformation to focus on for optimization is the reductive amination of (4-methylpyridin-2-yl)(oxan-4-yl)methanone with an ammonia source.

A systematic study of various reaction parameters can lead to significant improvements in yield and purity. This can be achieved using a Design of Experiments (DoE) approach to efficiently explore the effects of multiple variables.

| Parameter | Range Explored | Optimal Condition (Hypothetical) | Effect on Yield/Purity |

| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C | NaBH(OAc)₃ | Higher selectivity, milder conditions |

| Ammonia Source | NH₄OAc, NH₄Cl, NH₃ in MeOH | NH₄OAc | Better handling, controlled release of ammonia |

| Solvent | Dichloromethane, Methanol, THF | Dichloromethane | Good solubility of reactants and intermediates |

| Temperature | 0 °C to 40 °C | Room Temperature | Balances reaction rate and side reactions |

| Stoichiometry of Amine | 1.1 to 3.0 equivalents | 1.5 equivalents | Drives equilibrium towards imine formation |

Process intensification, the development of more efficient and sustainable chemical processes, can be applied to the synthesis of this compound. A transition from traditional batch processing to continuous flow chemistry could offer several advantages. A packed-bed reactor containing a solid-supported reducing agent and catalyst could be employed for the reductive amination step. This would allow for precise control over reaction time, temperature, and stoichiometry, leading to improved yields, higher purity, and enhanced safety. Furthermore, in-line purification techniques could be integrated into the flow system, streamlining the entire process.

Analytical Methodologies for Purity Assessment and Structural Elucidation of Synthesized Compound Batches

A comprehensive suite of analytical techniques is essential for the thorough characterization of synthesized batches of this compound, ensuring both its purity and the correct structural assignment.

Purity Assessment:

The purity of the final compound, particularly its enantiomeric purity if a stereoselective synthesis was performed, is of utmost importance.

Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the enantiomeric excess (e.e.) of the chiral methanamine. A chiral stationary phase (CSP), such as one based on a polysaccharide derivative (e.g., Chiralpak AD-H), would be used. The mobile phase would typically consist of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

| Parameter | Condition |

| Column | Chiralpak AD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | (Hypothetical) 8.5 min |

| Retention Time (S-enantiomer) | (Hypothetical) 10.2 min |

Structural Elucidation:

A combination of spectroscopic techniques is necessary to confirm the chemical structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number and connectivity of protons. Expected signals would include those for the pyridine ring protons, the methyl group on the pyridine ring, the methine proton of the methanamine bridge, and the protons of the oxane ring.

¹³C NMR: Shows the number of unique carbon environments. Expected signals would correspond to the carbons of the pyridine and oxane rings, the methyl group, and the methine carbon.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the pyridyl, methanamine, and oxane moieties.

| ¹H NMR (500 MHz, CDCl₃) - Hypothetical Data |

| Chemical Shift (δ, ppm) |

| 8.35 |

| 7.10 |

| 6.95 |

| 4.15 |

| 3.95 |

| 3.40 |

| 2.40 |

| 1.80 |

| 1.65 |

| 1.50 |

| ¹³C NMR (125 MHz, CDCl₃) - Hypothetical Data |

| Chemical Shift (δ, ppm) |

| 160.5 |

| 148.0 |

| 147.5 |

| 122.0 |

| 121.0 |

| 68.0 |

| 62.0 |

| 40.0 |

| 32.0 |

| 21.0 |

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), would be used to determine the accurate mass of the molecular ion ([M+H]⁺), confirming the elemental composition of the compound.

| Mass Spectrometry Data |

| Technique |

| HRMS |

Chemical Reactivity and Transformation Studies of 4 Methylpyridin 2 Yl Oxan 4 Yl Methanamine

Reactivity of the Primary Amine Moiety

The primary amine group (-NH₂) is a versatile functional group, characterized by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties. This functionality is central to many of the chemical transformations that (4-Methylpyridin-2-yl)(oxan-4-yl)methanamine can undergo.

Nucleophilic Substitution Reactions and Formation of Amide/Imine Derivatives

The nucleophilic nature of the primary amine allows it to readily participate in substitution reactions with a variety of electrophilic partners. A significant class of such reactions is the formation of amides. This typically involves the reaction of the amine with carboxylic acid derivatives, such as acyl chlorides or anhydrides. The reaction proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of a stable amide bond. These reactions are fundamental in synthetic organic chemistry for linking molecular fragments. fishersci.co.ukunl.edu

Another key reaction of the primary amine is the formation of imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This occurs through the reaction with aldehydes or ketones. youtube.comlibretexts.org The reaction is typically catalyzed by a weak acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. libretexts.orgchemistrysteps.com This reaction is reversible and the stability of the resulting imine can vary. libretexts.org

| Reaction Type | Electrophile | Product Class | Illustrative Product |

| Acylation | Acetyl chloride | Amide | N-((4-Methylpyridin-2-yl)(oxan-4-yl)methyl)acetamide |

| Acylation | Acetic anhydride | Amide | N-((4-Methylpyridin-2-yl)(oxan-4-yl)methyl)acetamide |

| Imine Formation | Benzaldehyde | Imine (Schiff Base) | (E)-N-Benzylidene-1-((4-methylpyridin-2-yl)(oxan-4-yl))methanamine |

| Imine Formation | Acetone | Imine (Schiff Base) | (E)-N-Isopropylidene-1-((4-methylpyridin-2-yl)(oxan-4-yl))methanamine |

Condensation Reactions with Carbonyl Compounds

Condensation reactions of this compound with carbonyl compounds, such as aldehydes and ketones, are a cornerstone of its primary amine reactivity. latech.edu These reactions, leading to the formation of imines, proceed via a nucleophilic addition-elimination mechanism. chemistrysteps.com The reaction is initiated by the attack of the amine's lone pair on the electrophilic carbonyl carbon. Subsequent proton transfers lead to a neutral carbinolamine intermediate. youtube.com Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.org Elimination of water and a final deprotonation step result in the formation of the imine. masterorganicchemistry.comlibretexts.org The pH of the reaction is a critical factor; it must be acidic enough to catalyze the reaction but not so acidic as to protonate the primary amine, which would render it non-nucleophilic. libretexts.orglibretexts.org

The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus or a dehydrating agent. nih.gov

Oxidation and Reduction Pathways of the Amine

The primary amine moiety can undergo oxidation by various reagents to yield a range of products. The specific product depends on the oxidant used and the reaction conditions. For instance, mild oxidation may lead to the formation of an imine if a suitable hydrogen acceptor is present. More vigorous oxidation can lead to other nitrogen-containing functional groups. The oxidation of primary amines can be complex, and for aminomethylpyridines, it has been shown that certain metal complexes can catalyze the oxidation of the methylene (B1212753) group adjacent to the amine. researchgate.net Flavoproteins are known to catalyze the oxidation of primary and secondary amines. nih.gov

Regarding reduction, the primary amine group itself is already in a low oxidation state and is not typically subject to further reduction. However, the pyridine (B92270) ring of the molecule can be reduced. Catalytic hydrogenation, for example using platinum oxide or Raney nickel, can reduce the aromatic pyridine ring to a piperidine (B6355638) ring. clockss.org This transformation significantly alters the electronic properties and three-dimensional structure of the molecule. The use of samarium diiodide in the presence of water has also been reported for the reduction of the pyridine ring to piperidine under mild conditions. clockss.org

Chemical Transformations Involving the Pyridine Ring

The 4-methylpyridine (B42270) ring in the target molecule is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic nature makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609) but more susceptible to nucleophilic aromatic substitution. gcwgandhinagar.com The substituents on the ring—a methyl group at position 4 and an (oxan-4-yl)methanamine group at position 2—will influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions on the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally sluggish due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. gcwgandhinagar.comquimicaorganica.org Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. When substitution does occur, it typically favors the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to a destabilized cationic intermediate where the positive charge is placed on the electronegative nitrogen atom. quora.comquora.comquora.com

In this compound, the substituents modify this general reactivity pattern. The methyl group at the 4-position is an activating, ortho-para directing group. The (oxan-4-yl)methanamine group at the 2-position is also generally considered to be activating and ortho-para directing. The directing effects of these two groups would favor substitution at the 3- and 5-positions. The combined electronic and steric effects of the existing substituents would need to be considered to predict the precise outcome of any potential EAS reaction, which would likely require harsh reaction conditions to proceed. pearson.com

| Reaction Type | Reagent | Potential Product(s) (Major Isomer Predicted) |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-(4-methylpyridin-2-yl)(oxan-4-yl)methanamine |

| Bromination | Br₂/FeBr₃ | 3-Bromo-(4-methylpyridin-2-yl)(oxan-4-yl)methanamine or 5-Bromo-(4-methylpyridin-2-yl)(oxan-4-yl)methanamine |

| Sulfonation | Fuming H₂SO₄ | 5-((4-Methylpyridin-2-yl)(oxan-4-yl)methyl)pyridine-3-sulfonic acid |

Nucleophilic Aromatic Substitution at Activated Positions of the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions (ortho and para to the nitrogen). stackexchange.comechemi.com This is because the attack of a nucleophile at these positions generates a resonance-stabilized anionic intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.com For an SNAr reaction to occur, a good leaving group, such as a halide, must be present at one of these activated positions.

In the case of this compound itself, there are no inherent leaving groups on the pyridine ring. Therefore, direct SNAr is not a primary reaction pathway. However, if a derivative of this compound were synthesized with a suitable leaving group (e.g., a chlorine or bromine atom) at an activated position (e.g., the 6-position), it would be expected to readily undergo substitution with a variety of nucleophiles. The reactivity in such reactions is often high, proceeding under milder conditions than those required for nucleophilic substitution on analogous benzene derivatives. nih.gov

Functionalization of the Methyl Group on the Pyridine Ring

The methyl group at the 4-position of the pyridine ring is a key site for functionalization, primarily due to the activating effect of the electron-withdrawing pyridine nucleus, which increases the acidity of the methyl protons. This enables a range of transformations that can introduce new functional groups and extend the molecular scaffold.

One of the most common transformations of the 4-methyl group on a pyridine ring is oxidation . Depending on the reaction conditions and the oxidizing agent employed, the methyl group can be converted to a formyl (aldehyde) or a carboxyl group. For instance, gas-phase catalytic oxidation of 4-methylpyridine over vanadium-based catalysts, such as V₂O₅ modified with TiO₂ and SnO₂, has been shown to yield pyridine-4-carbaldehyde and isonicotinic acid. nih.govresearchgate.netacs.orgyork.ac.uk The selectivity towards either the aldehyde or the carboxylic acid can be controlled by adjusting the catalyst composition and reaction temperature. acs.org

The increased acidity of the methyl protons also facilitates condensation reactions with aldehydes and other electrophiles. In the presence of a suitable base, the methyl group can be deprotonated to form a carbanion, which then acts as a nucleophile. For example, 4-methylpyridine is known to undergo aldol-type condensation with benzaldehyde. organic-chemistry.orgorganic-chemistry.org This reactivity suggests that this compound could similarly react with various aldehydes to afford the corresponding styryl-pyridine derivatives, introducing a carbon-carbon double bond and extending the conjugation of the system.

Deprotonation and subsequent alkylation offer another versatile route for functionalization. While the use of strong organolithium bases like n-butyllithium can sometimes lead to competitive nucleophilic addition to the pyridine ring, hindered bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide can favor deprotonation of the methyl group. nih.gov The resulting lithiated species can then be quenched with a variety of electrophiles, such as alkyl halides, to introduce new carbon chains at the 4-position. The presence of the bulky (oxan-4-yl)methanamine substituent at the 2-position might sterically influence the approach of the base and electrophile.

Halogenation of the methyl group can also be achieved, although this may require more specific conditions to avoid competing ring halogenation. Radical halogenation, initiated by light or radical initiators, could potentially introduce one or more halogen atoms onto the methyl group, creating valuable synthetic intermediates for further nucleophilic substitution reactions.

Finally, modern C-H activation strategies, often employing transition metal catalysts, present a promising avenue for the direct functionalization of the methyl group. libretexts.org These methods could enable the introduction of aryl, alkyl, or other functional groups with high selectivity, avoiding the need for pre-functionalization.

| Functionalization Type | Reagents and Conditions | Products | Key Features |

| Oxidation | V₂O₅-based catalysts, O₂, heat | Pyridine-4-carbaldehyde, Isonicotinic acid | Selectivity can be controlled. |

| Condensation | Aldehydes (e.g., benzaldehyde), base | Styryl-pyridine derivatives | Forms a new C=C bond. |

| Deprotonation/Alkylation | Hindered bases (e.g., LDA), Alkyl halides | 4-Alkylpyridine derivatives | Introduces new carbon chains. |

| Halogenation | Radical initiators, Halogen source | 4-(Halomethyl)pyridine derivatives | Creates intermediates for substitution. |

| C-H Activation | Transition metal catalysts | 4-Functionalized pyridine derivatives | Direct and selective functionalization. |

Reactivity of the Oxane Ring System

The oxane, or tetrahydropyran (B127337) (THP), ring is a saturated six-membered ether. Generally, it is a relatively stable heterocycle due to its low ring strain, especially in comparison to smaller cyclic ethers like epoxides and oxetanes. nih.govresearchgate.net However, under specific conditions, the oxane ring can undergo ring-opening and functionalization reactions.

Ring-Opening and Rearrangement Reactions

Ring-opening of the oxane ring is typically challenging and requires activation of the ether oxygen. This can be achieved under strongly acidic conditions where the oxygen atom is protonated, making it a better leaving group. Subsequent nucleophilic attack can then lead to cleavage of a C-O bond. For example, treatment with strong acids in the presence of a nucleophile can result in the formation of a 5-hydroxy-pentyl derivative. The regioselectivity of the attack would depend on the steric and electronic nature of any substituents on the oxane ring. In the case of this compound, the substitution is at the 4-position, which might not significantly influence the electronic preference for C-O bond cleavage at the positions adjacent to the oxygen.

Certain Lewis acids can also promote the ring-opening of tetrahydropyrans. In some specialized cases, such as when the oxane oxygen is part of an oxonium ion complex, the ring becomes significantly more susceptible to nucleophilic attack. acs.org

Rearrangement reactions of the oxane ring itself are less common due to its inherent stability. However, rearrangements involving substituents on the ring are possible. For instance, if a carbocation were to be generated on a carbon atom adjacent to the ring, a rearrangement involving migration of a group from the oxane ring could potentially occur, although this would likely require harsh conditions. More common are rearrangements of acyclic precursors to form tetrahydropyran rings, which is the reverse of ring-opening.

Functionalization of the Oxane Ring System

Direct functionalization of the saturated C-H bonds of the oxane ring is generally difficult but can be achieved through several modern synthetic methodologies.

Radical reactions offer a potential route for functionalization. For instance, radical halogenation could introduce a halogen atom onto the oxane ring, which could then serve as a handle for further synthetic modifications. The selectivity of such reactions can often be directed by the stability of the resulting carbon radical, with positions alpha to the ether oxygen being somewhat activated.

C-H activation and C-H insertion reactions catalyzed by transition metals are powerful tools for the functionalization of otherwise unreactive C-H bonds. emory.eduacs.orgacs.org Rhodium carbenoids, for example, have been shown to be effective in catalyzing C-H activation of tetrahydrofuran, a related five-membered cyclic ether. emory.eduacs.org Similar strategies could potentially be applied to the oxane ring of this compound to introduce new carbon-carbon or carbon-heteroatom bonds. The regioselectivity of such reactions would be a key challenge, potentially influenced by the directing effects of the ether oxygen or other parts of the molecule.

| Reaction Type | Conditions | Potential Products | Notes |

| Ring-Opening | Strong acids, Nucleophiles | 5-Hydroxy-pentyl derivatives | Requires activation of the ether oxygen. |

| Radical Functionalization | Radical initiators (e.g., AIBN), Halogen source | Halogenated oxane derivatives | May provide a route to further substitution. |

| C-H Activation/Insertion | Transition metal catalysts (e.g., Rhodium) | C-H functionalized oxane derivatives | Offers potential for direct and selective functionalization. |

Multi-Component Reactions and Cascade Processes Incorporating this compound

The structural features of this compound, namely the presence of a primary amine and an activated methyl group, make it a potentially valuable building block in multi-component reactions (MCRs) . MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion, incorporating the majority of the atoms of the reactants.

The primary amine of the methanamine linker is a key functional group for participation in a variety of MCRs. For example, it could serve as the amine component in the Ugi reaction , a four-component reaction involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. This would lead to the formation of a complex α-acylamino amide derivative. Similarly, it could participate in the Passerini reaction , a three-component reaction of a carboxylic acid, an isocyanide, and an aldehyde or ketone, if the amine is first converted to an imine.

The pyridine nitrogen and the secondary amine can also act as nucleophiles or bases in various cascade processes. For instance, the pyridine nitrogen could initiate a reaction that then involves the secondary amine in a subsequent cyclization step.

The activated methyl group on the pyridine ring could also be involved in MCRs. For example, it could participate in reactions that proceed via an initial Knoevenagel or aldol-type condensation, followed by further transformations in a one-pot process.

The combination of these reactive sites within a single molecule opens up possibilities for the design of novel cascade reactions, where an initial transformation at one site triggers a subsequent reaction at another site within the molecule, leading to the rapid construction of complex molecular architectures.

Mechanistic Investigations of Novel Transformations

A thorough understanding of the reactivity of this compound and the development of novel transformations would be greatly aided by detailed mechanistic investigations.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Kinetic studies can provide valuable information about the rate of a reaction and its dependence on the concentration of reactants, catalysts, and other species. By determining the rate law for a particular transformation, insights into the composition of the transition state and the sequence of elementary steps can be gained. For example, in a C-H activation reaction of the methyl group, kinetic isotope effect (KIE) studies, where the hydrogens of the methyl group are replaced with deuterium, could determine whether C-H bond cleavage is the rate-determining step.

Spectroscopic techniques are indispensable for identifying reaction intermediates and elucidating reaction pathways. In situ spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy , can be used to monitor the progress of a reaction in real-time, allowing for the detection of transient species. For instance, low-temperature NMR could be employed to observe the formation of a lithiated intermediate upon deprotonation of the methyl group.

Computational studies , such as Density Functional Theory (DFT) calculations, can complement experimental investigations by providing theoretical models of reaction pathways, transition state structures, and activation energies. These calculations can help to rationalize observed reactivity and selectivity, and to predict the outcome of new reactions. For example, DFT calculations could be used to compare the energies of different potential ring-opening pathways for the oxane ring under acidic conditions.

By combining these experimental and computational approaches, a detailed and comprehensive understanding of the chemical reactivity and transformation pathways of this compound can be achieved, paving the way for its application in the synthesis of more complex and potentially valuable molecules.

Role of Intermediates in Chemical Transformations

The synthesis of this compound is hypothetically achieved through the reaction of 4-methylpyridine-2-carbaldehyde (B1311750) and (oxan-4-yl)methanamine. In such a transformation, the initial step would involve the nucleophilic attack of the primary amine of (oxan-4-yl)methanamine on the carbonyl carbon of 4-methylpyridine-2-carbaldehyde. This would lead to the formation of an unstable carbinolamine intermediate.

Subsequent dehydration of the carbinolamine would yield a transient imine intermediate, specifically N-((4-methylpyridin-2-yl)methylene)oxan-4-amine. This imine is a key intermediate, as its C=N double bond is the site of reduction in the final step of the synthesis. The reduction of this imine, typically using a reducing agent such as sodium borohydride (B1222165) or catalytic hydrogenation, would then produce the target compound, this compound.

While this represents a plausible and chemically sound pathway, it is important to emphasize that this is a generalized mechanism based on known organic reactions. There are no specific experimental studies, such as spectroscopic analyses (e.g., NMR, IR) or computational modeling, that have been published to definitively identify and characterize these intermediates for the transformation of this compound. The stability, reactivity, and precise electronic and structural properties of these intermediates remain uninvestigated in the scientific literature.

Due to the absence of detailed research findings, no specific data tables on the properties or spectroscopic data of intermediates in the chemical transformations of this compound can be provided. The scientific community has yet to publish in-depth studies that would allow for a thorough and scientifically validated discussion on the role of these transient species.

Structure Activity Relationship Sar Studies on 4 Methylpyridin 2 Yl Oxan 4 Yl Methanamine Derivatives

Design Principles for Scaffold Modification of (4-Methylpyridin-2-yl)(oxan-4-yl)methanamine

The this compound core presents multiple avenues for structural modification to modulate its physicochemical and potential biological properties. The design principles for modifying this scaffold are rooted in established medicinal chemistry strategies that target different components of the molecule: the 4-methylpyridine (B42270) ring, the oxane ring, and the secondary amine linker.

Pyridine (B92270) Ring Modifications: The pyridine moiety is a common feature in many biologically active compounds. nih.govnih.gov Its aromatic nature and the presence of the nitrogen atom allow for a variety of modifications. Key design principles include:

Substitution at the 3, 5, and 6-positions: Introducing a range of substituents, such as halogens, small alkyl groups, or hydrogen bond donors/acceptors, can significantly alter the electronic properties of the ring and create new interaction points with biological targets.

Modification of the 4-methyl group: This group can be extended, replaced with other functional groups (e.g., -CF3, -OCH3), or cyclized to explore steric and electronic effects.

Bioisosteric replacement: The entire pyridine ring could be replaced with other heteroaromatic systems (e.g., pyrimidine, pyrazine) to explore the impact of the nitrogen atom's position and number on activity.

Oxane Ring Modifications: The oxane (tetrahydropyran) ring primarily influences the compound's solubility, metabolic stability, and three-dimensional shape. Design strategies for this part of the scaffold include:

Ring size variation: Expanding or contracting the ring to a piperidine (B6355638) or a tetrahydrofuran, respectively, can alter the conformational preferences and the spatial orientation of the substituents.

Introduction of substituents: Adding substituents to the oxane ring can provide additional interaction points and influence the ring's conformation.

Bioisosteric replacement: The oxane ring can be replaced with other cyclic systems, such as cyclohexane (B81311) or piperidine, to modulate lipophilicity and hydrogen bonding capacity.

Amine Linker Modifications: The secondary amine is a critical linker and a potential hydrogen bond donor and acceptor. Modifications here can include:

N-alkylation or N-acylation: Introducing small alkyl groups or acyl groups can modulate the amine's basicity and lipophilicity.

Homologation: Increasing the length of the methylene (B1212753) bridge between the pyridine and the amine can alter the distance and geometric relationship between the two ring systems.

Systematic Derivatization Strategies for Building Compound Libraries

To systematically explore the SAR of this compound, the generation of compound libraries through parallel or combinatorial synthesis is an efficient approach. google.comnih.gov These strategies allow for the rapid creation of a diverse set of analogs for screening.

A plausible synthetic strategy for library generation would involve a convergent approach, where the three key components (substituted pyridine, substituted oxane, and the amine linker) are synthesized separately and then combined.

Table 4.1: Building Blocks for Combinatorial Library Synthesis

| Pyridine Building Block (A) | Oxane Building Block (B) | Amine Source (C) |

|---|---|---|

| 4-Methyl-2-formylpyridine | 4-Aminooxane | Ammonia (B1221849) |

| 3,4-Dimethyl-2-formylpyridine | 4-Oxooxane | Methylamine |

| 4-(Trifluoromethyl)-2-formylpyridine | 3-Methyl-4-aminooxane | Ethylamine |

A key reaction for assembling these building blocks is reductive amination . For instance, a library of derivatives can be synthesized by reacting a diverse set of substituted 2-formylpyridines with a collection of 4-aminooxanes or by reacting 2-aminomethylpyridines with various 4-oxooxanes. This parallel synthesis approach enables the exploration of a wide range of chemical space around the core scaffold. nih.govspirochem.com

Impact of Structural Variations on Chemical Reactivity Profiles

The basicity of the secondary amine in this compound is a critical parameter influencing its potential biological interactions and physicochemical properties. This basicity is primarily influenced by the electronic effects of substituents on both the pyridine and oxane rings.

The pKa of an amine is a measure of the acidity of its conjugate acid. A higher pKa indicates a more basic amine. The basicity of aliphatic amines is generally higher than that of aromatic amines. fiveable.mechemistrysteps.com The amine in the parent compound is an alkyl amine, and its basicity will be modulated by the attached groups.

Table 4.2: Predicted pKa Shifts of the Secondary Amine with Scaffold Modifications

| Modification | Effect on Basicity | Predicted pKa Shift |

|---|---|---|

| Electron-withdrawing group on pyridine (e.g., -NO2, -CN) | Decrease | Lower |

| Electron-donating group on pyridine (e.g., -OCH3, -NH2) | Increase | Higher |

| Alkyl substitution on the oxane ring | Slight Increase | Slightly Higher |

The nucleophilicity of the amine generally correlates with its basicity. Therefore, electron-donating groups on the pyridine ring are expected to increase the nucleophilicity of the secondary amine, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups will decrease its nucleophilicity.

The pyridine ring is less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orglibretexts.org Electrophilic attack, when it does occur, is generally directed to the 3- and 5-positions. The presence of the electron-donating 4-methyl group and the 2-aminomethyl group will activate the ring towards electrophilic attack to some extent, but the deactivating effect of the ring nitrogen is dominant. youtube.com

Forcing conditions are often required for electrophilic substitutions on pyridine. libretexts.org A more viable strategy for functionalizing the pyridine ring is often through nucleophilic aromatic substitution, especially if a good leaving group is present at the 2-, 4-, or 6-positions. youtube.comyoutube.com For example, if a derivative with a halogen at the 6-position were synthesized, it could be displaced by various nucleophiles.

Another approach to enhance the reactivity of the pyridine ring towards electrophiles is through the formation of the pyridine N-oxide. wikipedia.orgquimicaorganica.org The N-oxide is more activated towards electrophilic substitution, with the attack primarily directed to the 4-position.

The oxane ring, like cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain. upenn.edunih.gov In the case of this compound, the substituent at the 4-position, the -(aminomethyl)-4-methylpyridin-2-yl group, can occupy either an axial or an equatorial position.

The equatorial position is generally favored for bulky substituents to avoid 1,3-diaxial interactions with the axial hydrogens on the ring. minia.edu.eg Therefore, the most stable conformation of the parent compound is expected to have the substituent in the equatorial position.

Table 4.3: Conformational Preferences of the Oxane Ring

| Substituent Position | Relative Stability | Key Interactions |

|---|---|---|

| Equatorial | More Stable | Minimizes steric clash |

Development of Structure-Reactivity Models for the Compound Class

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for understanding the relationship between the chemical structure and the reactivity or biological activity of a series of compounds. nih.govnih.gov For the this compound class of compounds, a QSAR model could be developed to predict a specific property, such as amine basicity or a measured biological activity, based on calculated molecular descriptors.

The development of a QSAR model typically involves the following steps:

Data Set Generation: A library of derivatives is synthesized, and their properties (e.g., pKa, IC50) are measured.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the library. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the measured property.

Model Validation: The predictive power of the model is assessed using statistical techniques and, ideally, an external test set of compounds.

For the aminopyridine class of compounds, QSAR studies have shown that descriptors such as electronic properties (HOMO/LUMO energies, dipole moment) and topological indices can be correlated with biological activity. nih.gov A similar approach could be applied to the this compound derivatives to guide the design of new analogs with improved reactivity or activity profiles.

Computational and Theoretical Investigations of 4 Methylpyridin 2 Yl Oxan 4 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular properties of organic compounds. For (4-Methylpyridin-2-yl)(oxan-4-yl)methanamine, such calculations would likely be performed using a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

The electronic properties of the 4-methylpyridine (B42270) moiety are significantly influenced by the nitrogen atom and the methyl group. The nitrogen atom, being highly electronegative, withdraws electron density from the pyridine (B92270) ring, while the methyl group at the 4-position acts as an electron-donating group through hyperconjugation. This substitution pattern affects the aromatic system's charge distribution and reactivity. DFT studies on substituted pyridines have shown that electron-donating groups can increase the nucleophilicity of the pyridine nitrogen. ias.ac.inresearcher.life

The oxane ring, a saturated heterocycle, primarily influences the steric and conformational properties of the molecule. The ether oxygen within the oxane ring introduces a localized region of negative electrostatic potential. The methanamine linker provides flexibility and a primary amine group, which is a key site for hydrogen bonding and potential chemical reactions.

A Natural Bond Orbital (NBO) analysis would likely reveal important intramolecular interactions, such as hyperconjugative effects between the pyridine ring and the methyl group, as well as between the oxane ring orbitals and the adjacent C-H and C-N bonds. The calculated electrostatic potential surface would highlight the electron-rich region around the pyridine nitrogen and the oxane oxygen, and the electron-deficient region around the amine protons, indicating likely sites for intermolecular interactions.

Illustrative Data Table: Calculated Electronic Properties

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.5 - 3.5 D | Indicates a polar molecule, influencing solubility and intermolecular forces. |

| HOMO Energy | ~ -6.5 eV | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | ~ 0.5 eV | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | ~ 7.0 eV | Indicates kinetic stability; a larger gap suggests lower reactivity. |

Note: These values are hypothetical and based on typical DFT calculation results for similar organic molecules.

Conformational Analysis and Molecular Dynamics Simulations of the Compound

The conformational flexibility of this compound is primarily dictated by the oxane ring and the rotatable bonds of the methanamine linker.

Conformational Analysis of the Oxane Ring: The oxane (tetrahydropyran) ring is known to adopt a chair conformation as its most stable form to minimize steric and torsional strain. aip.orgwikipedia.org For a 4-substituted oxane, the substituent (in this case, the (4-methylpyridin-2-yl)methanamine (B138663) group) would preferentially occupy the equatorial position to avoid 1,3-diaxial interactions, which are repulsive non-bonded interactions. nobelprize.org A detailed conformational search using methods like MM2 or ab initio calculations would likely confirm the energetic preference for the equatorial conformer over the axial one. acs.org

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of the molecule in different environments, such as in a solvent or at various temperatures. researchgate.net An MD simulation would likely show the oxane ring predominantly maintaining its chair conformation, with occasional ring flipping to less stable boat or twist-boat conformations. The simulation would also reveal the range of motion of the methanamine linker and the 4-methylpyridine group relative to the oxane ring, identifying the most populated conformational states. These simulations are crucial for understanding how the molecule might interact with a biological target, as its shape and flexibility are key determinants of binding affinity.

Illustrative Data Table: Key Dihedral Angles and Conformational Energies

| Dihedral Angle | Description | Predicted Value (Equatorial) | Predicted Value (Axial) |

| C2-C3-C4-C5 (oxane) | Defines ring puckering | ~ +/- 55° | ~ +/- 55° |

| C3-C4-C(amine)-N | Orientation of amine linker | ~ 180° (anti) | ~ +/- 60° (gauche) |

| Relative Energy | 0 kcal/mol (Reference) | > 2 kcal/mol |

Note: These values are illustrative and based on known conformational preferences of substituted cyclohexanes and tetrahydropyrans.

Prediction of Reactivity Descriptors and Reaction Pathways

Computational chemistry provides tools to predict the reactivity of a molecule. Reactivity descriptors derived from DFT, such as the Fukui functions and local softness, can identify the most reactive sites for nucleophilic and electrophilic attack.

For this compound, the primary amine group is expected to be a key reactive center, capable of acting as a nucleophile in reactions such as acylation or alkylation. The pyridine nitrogen, with its lone pair of electrons, is another potential nucleophilic site. The methyl group on the pyridine ring is also known to be reactive and can undergo condensation reactions. wikipedia.orgwikipedia.org

The prediction of reaction pathways can be achieved by calculating the potential energy surface for a given reaction. For instance, the mechanism of a reaction involving the amine group could be elucidated by locating the transition state structure and calculating the activation energy. Theoretical studies on the reactions of amines with various electrophiles have demonstrated the utility of this approach in understanding reaction mechanisms. researchgate.net

Illustrative Data Table: Predicted Reactivity Indices

| Atom/Group | Fukui Function (f-) | Fukui Function (f+) | Interpretation |

| Amine Nitrogen | High | Low | Prone to electrophilic attack |

| Pyridine Nitrogen | Moderate | Low | Potential site for electrophilic attack |

| Pyridine C6 | Low | Moderate | Potential site for nucleophilic attack |

| Methyl Protons | Low | Moderate | Can be abstracted by a strong base |

Note: The relative values in this table are hypothetical, intended to illustrate the application of reactivity descriptors.

Theoretical Studies of Intermolecular Interactions and Complex Formation

The ability of this compound to form intermolecular complexes is crucial for its behavior in condensed phases and its potential interactions with other molecules. The primary amine group is a strong hydrogen bond donor, while the pyridine nitrogen and the oxane oxygen are hydrogen bond acceptors.

Computational studies on pyridine derivatives have extensively investigated their ability to form various types of non-covalent interactions, including hydrogen bonds and π-π stacking interactions. rsc.orgnih.govresearchgate.net The 4-methylpyridine ring in the target molecule could engage in π-π stacking with other aromatic systems. Furthermore, the pyridine nitrogen can coordinate with metal ions, a property that has been explored in the context of complex formation. researchgate.net

The formation of a complex between this compound and another molecule, such as a water molecule or a metal ion, can be modeled computationally. By calculating the binding energy of the complex, the strength of the interaction can be quantified. The Atoms in Molecules (AIM) theory can be used to characterize the nature of the intermolecular bonds formed.

Computational Methodologies for Reaction Mechanism Elucidation

Elucidating the mechanism of a chemical reaction involving this compound would typically involve a combination of computational techniques. The general steps would be:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy structures.

Transition State Search: A search for the transition state connecting the reactants and products is performed. This is often the most challenging step and may require methods like the synchronous transit-guided quasi-Newton (STQN) method.

Frequency Calculation: Vibrational frequencies are calculated for all stationary points (reactants, products, and transition states). A true minimum on the potential energy surface will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products.

Activation Energy Calculation: The activation energy is calculated as the energy difference between the transition state and the reactants.

These computational methodologies have been successfully applied to a wide range of organic reactions, including those involving amines and pyridine derivatives, providing detailed insights into the reaction pathways and the factors that control reactivity and selectivity. researchgate.netresearchgate.net

Advanced Applications in Organic and Medicinal Chemistry Research

Role as a Versatile Building Block in the Synthesis of Complex Heterocycles

The bifunctional nature of (4-Methylpyridin-2-yl)(oxan-4-yl)methanamine, featuring a primary amine and a substituted pyridine (B92270) ring, theoretically positions it as a valuable starting material for the synthesis of more elaborate heterocyclic systems. The primary amine group can readily participate in a variety of classic C-N bond-forming reactions, including amidation, reductive amination, and the formation of ureas, thioureas, and sulfonamides. These reactions would allow for the appendage of diverse functionalities and the construction of larger molecular frameworks.

Furthermore, the pyridine nitrogen atom can be involved in quaternization reactions, and the methyl group on the pyridine ring could potentially be functionalized. In principle, this compound could serve as a key intermediate in multi-step syntheses, leading to novel scaffolds for drug discovery. However, there is no specific literature demonstrating the use of this compound in the synthesis of complex heterocycles.

Development of Novel Synthetic Reagents or Catalysts Based on the Compound

The structural motifs present in this compound are found in various ligands used in catalysis. The pyridine ring and the primary amine could potentially act as a bidentate ligand for coordinating with metal centers. Modification of the amine or the pyridine ring could lead to the development of chiral ligands for asymmetric catalysis.

Despite this theoretical potential, there is no published research on the development of novel synthetic reagents or catalysts derived from this compound. The exploration of its coordination chemistry and catalytic activity remains an open area for investigation.

Exploration as a Chemical Probe for Elucidating Biological Mechanisms via Chemical Interactions

Chemical probes are essential tools for understanding biological processes. The pyridine and oxane moieties of this compound could, in principle, interact with biological targets such as enzymes or receptors. The primary amine provides a convenient handle for attaching reporter groups like fluorophores or biotin, which would be necessary for its function as a chemical probe.

However, the affinity and selectivity of this compound for any specific biological target have not been reported. Consequently, its application as a chemical probe for elucidating biological mechanisms has not been explored in the available scientific literature.

Contribution to the Design and Synthesis of Scaffold-Diverse Compound Libraries for Chemical Biology Studies

Compound libraries are crucial for high-throughput screening and the identification of new bioactive molecules. The structure of this compound makes it a suitable candidate for inclusion in diversity-oriented synthesis to generate libraries of related compounds. The primary amine allows for the introduction of a wide range of substituents, which could systematically vary the steric and electronic properties of the resulting molecules.

While this compound is commercially available as a building block, there are no specific reports of its use in the design and synthesis of large, scaffold-diverse compound libraries for chemical biology studies.

Potential for Integration into Functional Materials Research

Pyridine-containing molecules have been incorporated into functional materials such as polymers and metal-organic frameworks (MOFs) due to their coordination properties and electronic characteristics. The amine group of this compound could be used to polymerize or graft the molecule onto surfaces.

Nevertheless, there is no research available that describes the integration of this compound into functional materials. Its potential in this area of research is yet to be realized.

Conclusion and Future Research Directions

Synthesis and Reactivity: Key Discoveries and Unexplored Avenues

The synthesis of (4-Methylpyridin-2-yl)(oxan-4-yl)methanamine is most plausibly achieved through reductive amination. This well-established method involves the reaction of 4-methylpyridine-2-carbaldehyde (B1311750) with 4-aminooxane (oxan-4-amine) in the presence of a reducing agent. The initial reaction forms an imine intermediate, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical to the success of this synthesis, with reagents such as sodium triacetoxyborohydride (B8407120) being particularly effective for this transformation due to their mildness and selectivity.

Key discoveries in the synthesis of related compounds have highlighted the efficiency of this approach. Mechanistic studies on reductive amination reactions, while not specific to this exact molecule, provide a strong theoretical foundation for this synthetic route. rsc.orgresearchgate.net The reaction proceeds via the formation of a carbinolamine intermediate, followed by dehydration to the iminium ion, which is then reduced.

While the fundamental synthetic pathway is established, several avenues remain unexplored. The investigation of alternative synthetic strategies, such as the nucleophilic substitution of 2-(chloromethyl)-4-methylpyridine (B1589990) with 4-aminooxane, could offer a comparative analysis of efficiency and yield. Furthermore, the reactivity of this compound itself has not been extensively documented. The presence of a secondary amine, a pyridine (B92270) nitrogen, and an ether oxygen suggests a rich and varied reactivity profile. Future work should focus on exploring reactions such as N-alkylation, N-acylation, and coordination chemistry with various metal centers. The electronic properties of the 4-methylpyridine (B42270) ring are likely to influence the nucleophilicity of the secondary amine, a hypothesis that warrants experimental validation.

Challenges and Opportunities in the Derivatization of this compound

The derivatization of this compound presents both challenges and opportunities for the development of new chemical entities with potentially interesting properties. The primary site for derivatization is the secondary amine, which can undergo a variety of chemical transformations.

Challenges:

Selectivity: The presence of multiple reactive sites, including the secondary amine and the pyridine nitrogen, could lead to challenges in achieving selective derivatization. For instance, in reactions with electrophiles, competition between N-alkylation of the secondary amine and quaternization of the pyridine nitrogen may occur.

Steric Hindrance: The bulky oxane and 4-methylpyridinylmethyl groups may sterically hinder the approach of certain reagents to the secondary amine, potentially limiting the scope of achievable derivatives.

Product Purification: The polarity of the pyridine and amine functionalities can complicate the purification of reaction products, often requiring chromatographic techniques.

Opportunities:

Diverse Functionalization: The secondary amine is a versatile handle for introducing a wide array of functional groups. Acylation, sulfonylation, and reductive amination with other aldehydes or ketones can be employed to generate a library of derivatives.

Modulation of Physicochemical Properties: Derivatization can be used to systematically tune the physicochemical properties of the molecule, such as solubility, lipophilicity, and basicity. This is particularly relevant in the context of medicinal chemistry, where such modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.

Introduction of Chiral Centers: If the derivatizing agent is chiral, it is possible to introduce new stereocenters into the molecule, leading to the synthesis of diastereomers with potentially different biological activities.

A comparative study of different derivatization methods for secondary amines could provide a valuable roadmap for future synthetic efforts. rsc.org The use of various derivatizing agents, such as acyl chlorides, sulfonyl chlorides, and isocyanates, should be systematically investigated.

Promising Directions for Advanced Mechanistic Investigations

While the general mechanism of the likely synthetic route (reductive amination) is understood, detailed mechanistic studies specific to the formation of this compound are lacking. Future research in this area could provide deeper insights and enable further optimization of the synthesis.

Promising directions for mechanistic investigations include:

Kinetic Studies: A detailed kinetic analysis of the reductive amination reaction could elucidate the rate-determining step and the influence of reaction parameters such as temperature, concentration, and catalyst loading.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to model the reaction pathway, including the structures of intermediates and transition states. rsc.org This would provide valuable information on the thermodynamics and kinetics of the reaction, complementing experimental findings.

Isotope Labeling Studies: The use of isotopically labeled starting materials (e.g., deuterium-labeled reducing agents) could help to unravel the finer details of the hydride transfer step in the reductive amination process.

Spectroscopic Interrogation: In situ spectroscopic techniques, such as NMR and IR spectroscopy, could be used to monitor the reaction progress and identify key intermediates, providing direct evidence for the proposed reaction mechanism.

Understanding the mechanism in greater detail will not only be of fundamental academic interest but will also have practical implications for improving the synthesis of this and related compounds.

Interdisciplinary Research Prospects for the Compound in Chemical Sciences

The unique structural combination of a pyridine moiety and an oxane ring in this compound opens up a range of interdisciplinary research prospects.

Medicinal Chemistry: Pyridine and its derivatives are privileged structures in drug discovery, appearing in a vast number of approved pharmaceuticals. nih.gov The oxane ring is also a common feature in many biologically active molecules, often serving to improve metabolic stability and solubility. The combination of these two motifs in the target compound makes it an interesting scaffold for the design of novel therapeutic agents. Derivatives could be screened for a variety of biological activities, including but not limited to, anticancer, antimicrobial, and central nervous system activities.

Materials Science: Pyridine-containing compounds are widely used as ligands in coordination chemistry and have applications in the development of functional materials such as metal-organic frameworks (MOFs) and catalysts. The nitrogen atom of the pyridine ring and the secondary amine can both coordinate to metal ions, making this compound a potential bidentate ligand. The synthesis and characterization of metal complexes of this ligand could lead to new materials with interesting catalytic, magnetic, or optical properties.

Catalysis: The basicity of the pyridine nitrogen and the secondary amine suggests that this compound or its derivatives could function as organocatalysts. For example, they could be investigated as catalysts for reactions that are promoted by Brønsted or Lewis bases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.